molecular formula C17H19N3O2 B5360464 N-(3-{[(2-ethylphenyl)carbamoyl]amino}phenyl)acetamide

N-(3-{[(2-ethylphenyl)carbamoyl]amino}phenyl)acetamide

Cat. No.: B5360464
M. Wt: 297.35 g/mol
InChI Key: IZZGOAIGVNIIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(2-ethylphenyl)carbamoyl]amino}phenyl)acetamide is an organic compound with the molecular formula C17H19N3O2. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a 2-ethylphenylcarbamoylamino group.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it would interact with biological targets in the body to exert its effects .

Future Directions

The future directions for a compound like this could involve further studies to determine its potential uses. This could include testing its biological activity, studying its physical and chemical properties in more detail, and developing methods for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(2-ethylphenyl)carbamoyl]amino}phenyl)acetamide typically involves the reaction of 3-aminoacetophenone with 2-ethylphenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may include crystallization or recrystallization techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(2-ethylphenyl)carbamoyl]amino}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or phenyl derivatives.

Scientific Research Applications

N-(3-{[(2-ethylphenyl)carbamoyl]amino}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production

Properties

IUPAC Name

N-[3-[(2-ethylphenyl)carbamoylamino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-3-13-7-4-5-10-16(13)20-17(22)19-15-9-6-8-14(11-15)18-12(2)21/h4-11H,3H2,1-2H3,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZGOAIGVNIIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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